4-(4-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenoxy)benzene-1,2-dicarboxylic acid
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Overview
Description
4-(4-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenoxy)benzene-1,2-dicarboxylic acid is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings, nitro groups, and carboxylic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenoxy)benzene-1,2-dicarboxylic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoindole Core: This step involves the condensation of phthalic anhydride with an amine derivative to form the isoindole structure.
Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reactions: The nitrophenyl group is introduced via a coupling reaction, often using reagents like palladium catalysts in a Suzuki or Heck coupling.
Final Assembly: The phenoxy and carboxylic acid groups are introduced through etherification and carboxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Reduction of Nitro Group: 4-(4-{5-[(3-aminophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenoxy)benzene-1,2-dicarboxylic acid.
Substitution Products: Various halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its ability to interact with biological macromolecules could lead to the development of new therapeutic agents.
Industry
In materials science, the compound can be used in the synthesis of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-{5-[(3-aminophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenoxy)benzene-1,2-dicarboxylic acid: A reduced form with an amino group instead of a nitro group.
4-(4-{5-[(3-chlorophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenoxy)benzene-1,2-dicarboxylic acid: A halogenated derivative.
Uniqueness
The presence of both nitro and carboxylic acid groups in 4-(4-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenoxy)benzene-1,2-dicarboxylic acid provides unique reactivity and binding properties, distinguishing it from similar compounds. This dual functionality allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
339059-85-7 |
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Molecular Formula |
C29H16N2O10 |
Molecular Weight |
552.4 g/mol |
IUPAC Name |
4-[4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]phenoxy]phthalic acid |
InChI |
InChI=1S/C29H16N2O10/c32-25(15-2-1-3-18(12-15)31(39)40)16-4-10-21-23(13-16)27(34)30(26(21)33)17-5-7-19(8-6-17)41-20-9-11-22(28(35)36)24(14-20)29(37)38/h1-14H,(H,35,36)(H,37,38) |
InChI Key |
UTGWFUSSCONHOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC(=C(C=C5)C(=O)O)C(=O)O |
Origin of Product |
United States |
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